3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole

説明

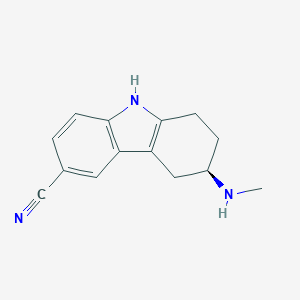

3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole: is a chemical compound with the molecular formula C14H15N3 It is a derivative of tetrahydrocarbazole, characterized by the presence of a cyano group at the 6th position and a methylamino group at the 3rd position

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole involves several steps. One common method includes the resolution of an enantiomeric mixture of 6-cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole to obtain the desired enantiomer. This is followed by hydrolysis to produce the final compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reactions and improve efficiency .

化学反応の分析

Types of Reactions: 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

科学的研究の応用

Orexin Type 2 Receptor Agonist Activity

Research indicates that 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole acts as an orexin type 2 receptor agonist. This activity suggests its potential use in treating sleep disorders such as narcolepsy. The orexin system plays a crucial role in regulating wakefulness and arousal, making this compound a candidate for further exploration in sleep medicine .

Cholinergic Muscarinic Receptor Modulation

The compound has also been studied for its effects on cholinergic muscarinic receptors. It exhibits positive allosteric modulation at the M1 subtype of these receptors, which may have implications for treating conditions like constipation associated with neurological diseases (e.g., Parkinson's disease) . This mechanism could enhance cholinergic signaling and improve gastrointestinal motility.

a. Treatment of Constipation

Given its cholinergic activity, this compound may serve as a therapeutic agent for various forms of constipation, particularly those linked to neurological disorders. Its ability to enhance gut motility could provide relief for patients suffering from chronic constipation .

b. Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may possess neuroprotective properties. This could make them valuable in the treatment of neurodegenerative diseases by mitigating neuronal damage and promoting cell survival .

Case Study 1: Narcolepsy Treatment

A study published in a recent patent application demonstrated the effectiveness of orexin receptor agonists in managing narcolepsy symptoms. Participants receiving treatment with compounds like this compound reported improved wakefulness and reduced daytime sleepiness .

Case Study 2: Constipation Management in Parkinson's Disease

In clinical trials assessing the efficacy of cholinergic modulators for constipation related to Parkinson's disease, patients treated with compounds exhibiting similar properties to this compound experienced significant improvements in bowel movement frequency and quality of life .

作用機序

The mechanism of action of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

類似化合物との比較

6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole: This compound is similar in structure but lacks the specific stereochemistry of the 3R enantiomer.

6-Carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole: This compound has a carboxamido group instead of a cyano group at the 6th position.

Uniqueness: The uniqueness of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole lies in its specific stereochemistry and the presence of both cyano and methylamino groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

生物活性

3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole is a synthetic compound with a molecular formula of C14H15N3. This compound belongs to the tetrahydrocarbazole class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a cyano group at the 6th position and a methylamino group at the 3rd position of the tetrahydrocarbazole backbone. This specific arrangement contributes to its unique biological properties.

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which can modulate intracellular levels of cyclic nucleotides .

- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing neurochemical pathways that could be relevant for treating conditions such as depression or anxiety.

Pharmacological Activities

Research has demonstrated several pharmacological activities associated with this compound:

- Anticancer Activity : Studies have shown that derivatives of tetrahydrocarbazole exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold have been tested in vitro against HT-29 colon cancer cells using MTT assays to determine IC50 values .

- Antinociceptive Effects : Research indicates that tetrahydrocarbazole derivatives may possess antinociceptive properties. In animal models, these compounds were shown to reduce pain responses significantly .

- Antidiabetic Properties : Certain derivatives have been evaluated for their ability to lower blood glucose levels in diabetic models. Compounds showed comparable effects to established antidiabetic drugs like pioglitazone but with fewer side effects related to body weight gain .

Case Study 1: Anticancer Efficacy

A study assessed the anticancer efficacy of a series of tetrahydrocarbazole derivatives including this compound against various cancer cell lines. The MTT assay revealed significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the derivative and cell line tested.

Case Study 2: PDE Inhibition

In another investigation focused on PDE inhibition, this compound was evaluated for its ability to inhibit PDE4. The compound exhibited an IC50 value of approximately 140 nM in enzyme assays and demonstrated efficacy in reducing airway hyperreactivity in vivo models .

Comparative Analysis

The following table summarizes key biological activities and comparative studies involving this compound and related compounds:

特性

IUPAC Name |

(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDCBQPOJXEMKM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449853 | |

| Record name | 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247939-84-0 | |

| Record name | 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。